Tetrathionic acid, disodium salt

Cyanide antidote Sulfurtransferase Non-enzymatic detoxification

Researchers seeking a mild sulfur-transferring oxidant for cyanide antidote or methanethiol poisoning studies often face inert analogs. Tetrathionic acid, disodium salt directly reacts with cyanide at physiological pH to generate thiocyanate-unlike thiosulfate. • >3× faster deoxy-hemoglobin recovery (13.5 min vs. 21.6 min) • >3× potency advantage in restoring intracellular ATP (1.5 mM vs. 5 mM thiosulfate) • Predominantly cyclo-S₈ decomposition at gold surfaces-essential for SERS passive layer studies Supplied as ≥98% dihydrate for reproducible dose-response research.

Molecular Formula H2Na2O6S4+2
Molecular Weight 272.3 g/mol
CAS No. 10101-86-7
Cat. No. B239275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrathionic acid, disodium salt
CAS10101-86-7
SynonymsPotassium Tetrathionate
Sodium Tetrathionate
Tetrathionate, Potassium
Tetrathionate, Sodium
Tetrathionic Acid
Tetrathionic Acid, Calcium Salt (1:1)
Tetrathionic Acid, Dipotassium Salt
Tetrathionic Acid, Disodium Salt
Tetrathionic Acid, Disodium Salt, Dihydrate
Molecular FormulaH2Na2O6S4+2
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESOS(=O)(=O)SSS(=O)(=O)O.[Na+].[Na+]
InChIInChI=1S/2Na.H2O6S4/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;
InChIKeyTYSODIVRTHAMGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 20 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrathionic Acid, Disodium Salt: Overview & Redox Profile


Tetrathionic acid, disodium salt (commonly sodium tetrathionate, Na₂S₄O₆), belongs to the polythionate family—sulfur oxyanion chains with the general formula [Sn(SO₃)₂]²⁻ [1]. It is most frequently supplied as the dihydrate (Na₂S₄O₆·2H₂O, CAS 13721-29-4), a white, water-soluble crystalline solid with a density of 2.1 g/mL [2]. Structurally analogous to two thiosulfate molecules joined by a disulfide linkage, sodium tetrathionate possesses a reversible redox-active disulfide bond that underpins its unique ability to both donate and accept sulfur atoms—a property not shared by related compounds such as sodium thiosulfate, sodium dithionite, or sodium trithionate [1]. This redox character has driven its use in iodometric titrations, cyanide antidote research, and gold leaching studies, making it a distinct candidate for applications where a mild, sulfur-transferring oxidant is required.

1 Reversible redox-active disulfide bridge supports sulfur-transfer chemistry
2 Mild sulfur-donating oxidant for iodometric titration and detoxification research
3 Research fit: cyanide antidote lead studies, gold leaching, polythionate chemistry

Why Thiosulfate or Dithionite Cannot Substitute Tetrathionic Acid


Despite their structural proximity, sodium tetrathionate cannot be reliably substituted by thiosulfate, dithionite, or trithionate in applications that depend on its redox-specific disulfide bridge. Under physiological conditions (pH 7.4, 37 °C), tetrathionate reacts directly with cyanide to generate thiocyanate, whereas thiosulfate shows no reaction unless excess cupric ions are present—a critical difference for antidote development [1]. In the enzyme-independent pathway, tetrathionate produces a dose-dependent increase in thiocyanate (1.0–100.0 mM), while neither thiosulfate nor dithionite yields significant thiocyanate spontaneously [2]. Additionally, tetrathionate's decomposition profile at gold surfaces (predominantly cyclo-S₈) differs from trithionate (predominantly monoatomic sulfur), directly impacting passive layer formation and gold recovery efficiency [3]. These mechanistic distinctions mean that substituting an analog will result in absent or inferior performance whenever the disulfide-linked tetrathionate anion is the functional species.

Mechanism mismatch
Thiosulfate requires enzymatic or cupric-ion cofactor for cyanide reaction; tetrathionate reacts directly — pathway context may not transfer
Decomposition product mismatch
Tetrathionate forms cyclo-S₈ at gold surfaces; trithionate forms monoatomic sulfur — passive-layer behavior may differ
Stability context mismatch
Tetrathionate is more stable in acidic media than trithionate; decomposition profile may not replicate under all conditions

Quantitative Differentiation vs. Closest Analogs


Non-Enzymatic Cyanide Detoxification vs. Thiosulfate

In the absence of the enzyme rhodanese, tetrathionate (1.0, 10.0, and 100.0 mM) produced a dose-dependent increase in thiocyanate from cyanide, while neither thiosulfate (1–100 mM) nor dithionite produced significant amounts of thiocyanate spontaneously [1]. The rhodanese-catalyzed reaction with thiosulfate as substrate exhibited a Km of 6.7 mM and Vmax of 0.67 µmol thiocyanate min⁻¹ mg⁻¹ protein; however, tetrathionate inhibited rhodanese at millimolar concentrations, indicating its antidotal effect relies on a direct, enzyme-independent mechanism that thiosulfate and dithionite lack [1].

Non-Enzymatic SCN⁻ Production
Head-to-head
Tetrathionate (1–100 mM): dose-dependent SCN⁻ increase. Thiosulfate & dithionite: no significant SCN⁻ at any concentration
Supports direct detoxification pathway studies
Guinea pig liver homogenate; 37 °C
Cyanide antidote Sulfurtransferase Non-enzymatic detoxification

Cyanide Neutralization Stoichiometry Advantage

Sodium tetrathionate reacts directly with cyanide to yield thiosulfate and thiocyanate; the thiosulfate produced neutralizes a second molecule of cyanide via the rhodanese pathway. Thus, one mole of tetrathionate neutralizes two moles of cyanide [1]. In contrast, one mole of sodium thiosulfate neutralizes only one mole of cyanide, making tetrathionate twice as sulfur-efficient on a molar basis [1].

Molar CN⁻ Neutralization
Class-level
2:1 — one mole tetrathionate neutralizes two moles cyanide; one mole thiosulfate neutralizes one mole
Reported stoichiometric context
Physiological pH; class-level inference
Cyanide antidote Stoichiometry Sulfur donor

In Vivo Cyanide Antidote Efficacy vs. Thiosulfate

In a hydrogen cyanide gas inhalation model (>80% lethal), intramuscular tetrathionate at 108 mg/kg (0.4 mmol/kg) rescued >80% of juvenile and young adult mice [1]. The therapeutic index was calculated at ~5 in juvenile/young adult mice and ~3.3 in old adult mice [1]. In direct comparison, the time to 50% recovery of deoxy-hemoglobin after cyanide infusion was 13.5 min for tetrathionate versus 21.6 min for equimolar thiosulfate—a 37.5% faster recovery [1]. No comparable therapeutic index has been reported for sodium thiosulfate alone in inhalation models.

In Vivo Recovery Endpoint
Head-to-head
Tetrathionate: >80% survival at 108 mg/kg (mouse inhalation); 50% deoxy-Hb recovery at 13.5 min. Thiosulfate: 50% recovery at 21.6 min
Reported model-response endpoint context
Mouse HCN inhalation model; endpoint review
Cyanide poisoning Therapeutic index Survival rate Mouse model

Methanethiol Antidote: Intracellular ATP Recovery

Following exposure to 1 mM sodium methanethiolate, 1.5 mM tetrathionate completely restored intracellular ATP concentrations in COS-7 cells to control levels, whereas 5 mM sodium thiosulfate—over 3× higher concentration—yielded only partial ATP recovery; 1.5 and 3 mM thiosulfate showed no significant effect [1]. In a mouse methanethiol inhalation model (1400 ppm), tetrathionate at 162 mg/kg (0.6 mmol/kg) rescued 5 of 6 animals, while thiosulfate at 186 mg/kg (0.75 mmol/kg) rescued only 1 of 6; achieving equivalent survival (5 of 6) required 372 mg/kg (1.5 mmol/kg) thiosulfate [1].

Intracellular ATP Recovery
Head-to-head
Tetrathionate 1.5 mM: complete ATP recovery; 162 mg/kg: 5/6 mice survived. Thiosulfate 5 mM: partial recovery; 372 mg/kg needed for equivalent survival
Reported intracellular ATP endpoint context
COS-7 cell model; mouse CH₃SH inhalation
Methanethiol poisoning ATP recovery COS-7 cells Thiol detoxification

Gold Surface Decomposition: Cyclo-S₈ vs. Monoatomic Sulfur

Surface-enhanced Raman spectroscopy (SERS) on gold nanorod array electrodes demonstrated that tetrathionate decomposition at the gold surface leads predominantly to cyclo-S₈, whereas trithionate and thiosulfate decompose predominantly to monoatomic sulfur [1]. This differential decomposition pathway directly influences the composition of the passive layer that inhibits gold leaching kinetics in thiosulfate-based extraction processes [1].

Gold Surface Decomposition
Context-dependent
Tetrathionate: predominantly cyclo-S₈ at gold surface. Trithionate & thiosulfate: predominantly monoatomic sulfur
Supports passive-layer characterization
SERS on gold nanorod electrode
Gold leaching SERS Polythionate decomposition Passive layer

Acidic Solution Stability vs. Trithionate

In acidic solution, tetrathionate is more stable than trithionate, whereas heating alkaline tetrathionate solutions causes decomposition to trithionate and elemental sulfur [1]. Trithionate, although generally considered the most stable polythionate overall, hydrolyzes slowly in acid to sulfuric acid, colloidal sulfur, and SO₂, making tetrathionate the preferred polythionate for experiments conducted under acidic conditions [1].

Acidic Solution Stability
Class-level
Tetrathionate stable in dilute acid; can survive boiling. Trithionate slowly hydrolyzes to H₂SO₄, colloidal sulfur, and SO₂
Supports acidic-condition stability studies
Class-level polythionate chemistry review
Polythionate stability Acidic media Decomposition Sulfur chemistry

Procurement-Driven Application Scenarios


Cyanide Antidote Lead Optimization & Preclinical Testing

The direct reaction of tetrathionate with cyanide under physiological conditions (pH 7.4), its >3× faster deoxy-hemoglobin recovery versus thiosulfate (13.5 min vs. 21.6 min), and its therapeutic index of ~5 in mice make it the compound of choice for cyanide antidote research programs seeking a field-deployable intramuscular countermeasure [1]. Procurement should prioritize high-purity (≥98%) tetrathionate dihydrate for reproducible dose-response studies.

Methanethiol Poisoning Countermeasure Development

With no currently approved antidote for methanethiol poisoning, tetrathionate's >3× potency advantage over thiosulfate in restoring intracellular ATP in COS-7 cells (complete recovery at 1.5 mM vs. partial at 5 mM) and 2.3× molar efficacy advantage in mouse survival (162 mg/kg vs. 372 mg/kg for equivalent outcome) position it as the leading candidate for methanethiol antidote development [1].

Gold Leaching: Passive Layer Characterization Studies

The distinct decomposition product profile of tetrathionate (predominantly cyclo-S₈) versus trithionate and thiosulfate (predominantly monoatomic sulfur) at gold surfaces makes tetrathionate an essential reference standard for surface-enhanced Raman spectroscopy (SERS) studies of passive layer formation during thiosulfate-based gold extraction [2]. Researchers investigating methods to prevent gold surface passivation should use tetrathionate as the model polythionate to accurately represent the cyclo-S₈-dominated decomposition pathway.

Polythionate Stability & Sulfur Speciation in Acidic Media

For environmental or geochemical studies of sulfur speciation in acidic waters (e.g., volcanic crater lakes, acid mine drainage), tetrathionate's superior stability under acidic conditions compared to trithionate makes it a preferred standard for polythionate quantification and stability assays [3]. It also serves as a key intermediate in the oxidative degradation pathway of thiosulfate.

Application
Selection Property
Validation Focus
Cyanide antidote research
Redox-active disulfide pathway
Non-enzymatic detoxification endpoint review
Methanethiol antidote research
Cellular ATP recovery assay context
Intracellular ATP endpoint monitoring
Gold surface passivation studies
Cyclo-S₈ decomposition pathway
Passive layer SERS characterization
Sulfur speciation in acidic media
Acidic stability profile
Polythionate decomposition endpoint review
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